molecular formula C12H9Br2NOS B14374316 2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one CAS No. 89566-92-7

2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one

Cat. No.: B14374316
CAS No.: 89566-92-7
M. Wt: 375.08 g/mol
InChI Key: RASZHZOJNSZPAT-UHFFFAOYSA-N
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Description

2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one is an organic compound that features a pyridine ring, a thiophene ring, and two bromine atoms. This compound is of interest in various fields of chemistry due to its unique structure and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one typically involves the bromination of a precursor compound. One possible route is the bromination of 1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to optimize the process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms.

    Oxidation Reactions: The thiophene ring can be oxidized under certain conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Major Products Formed

    Substitution: Products will vary depending on the nucleophile used.

    Reduction: The major product would be 1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one.

    Oxidation: Oxidized derivatives of the thiophene ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of biological pathways involving brominated compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Possible applications in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-1-(pyridin-4-yl)propan-1-one: Lacks the thiophene ring.

    1-(Pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one: Lacks the bromine atoms.

    2,3-Dibromo-1-(thiophen-2-yl)propan-1-one: Lacks the pyridine ring.

Uniqueness

The presence of both the pyridine and thiophene rings, along with the bromine atoms, makes 2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one unique

Properties

CAS No.

89566-92-7

Molecular Formula

C12H9Br2NOS

Molecular Weight

375.08 g/mol

IUPAC Name

2,3-dibromo-1-pyridin-4-yl-3-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C12H9Br2NOS/c13-10(9-2-1-7-17-9)11(14)12(16)8-3-5-15-6-4-8/h1-7,10-11H

InChI Key

RASZHZOJNSZPAT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C(C(=O)C2=CC=NC=C2)Br)Br

Origin of Product

United States

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